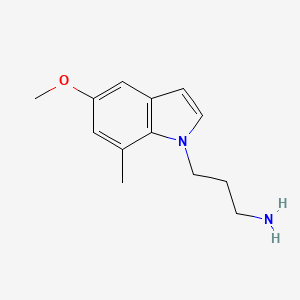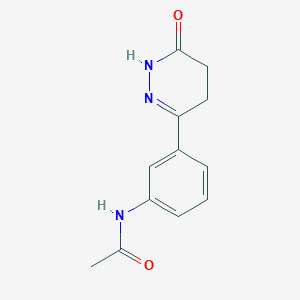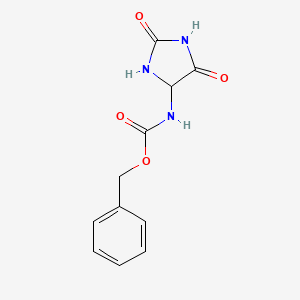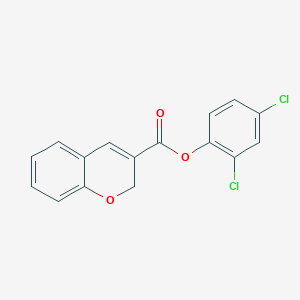
2,4-Dichlorophenyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have significant importance in various fields such as pharmaceuticals, materials science, and organic synthesis . The compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a 2H-chromene-3-carboxylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the use of a three-component reaction where a chromene derivative is reacted with a dichlorophenyl compound under specific conditions . Catalysts such as lipase in ionic liquids have been employed to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorophenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochromenes, and various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-chromene-3-carboxylate: A parent compound with similar structural features but lacking the dichlorophenyl group.
4H-chromene derivatives: Compounds with a different arrangement of the chromene ring but similar biological activities.
Uniqueness
2,4-Dichlorophenyl 2H-chromene-3-carboxylate is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications compared to other chromene derivatives .
Eigenschaften
Molekularformel |
C16H10Cl2O3 |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H10Cl2O3/c17-12-5-6-15(13(18)8-12)21-16(19)11-7-10-3-1-2-4-14(10)20-9-11/h1-8H,9H2 |
InChI-Schlüssel |
KDSMWXSPGVMAGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


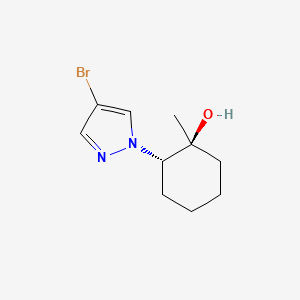
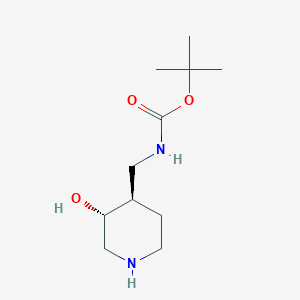
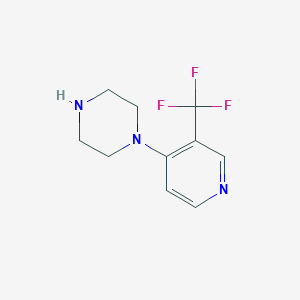
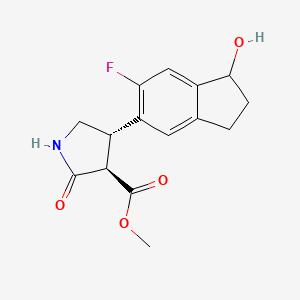
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
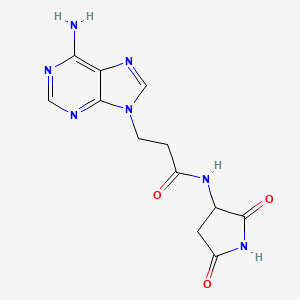
![6-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B15218075.png)
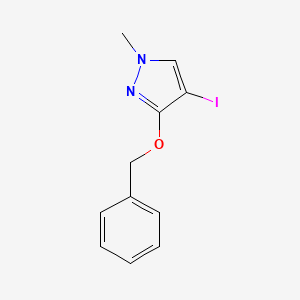
![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)

![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
